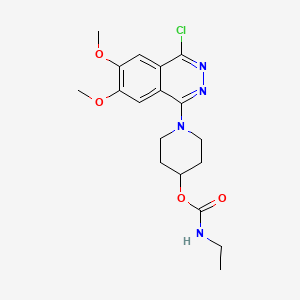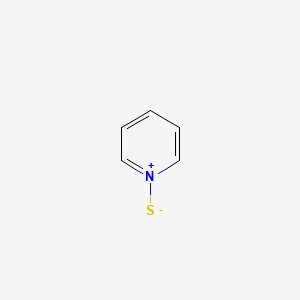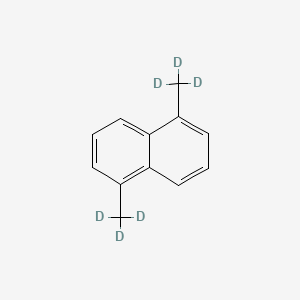
1,5-Di(methyl-d3)-naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Di(methyl-d3)-naphthalene is a deuterated derivative of naphthalene, where the hydrogen atoms in the methyl groups are replaced by deuterium. This compound is often used in scientific research due to its unique isotopic properties, which can be beneficial in various analytical and spectroscopic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Di(methyl-d3)-naphthalene typically involves the deuteration of 1,5-dimethylnaphthalene. This can be achieved through several methods, including:
Catalytic Deuteration: This method involves the use of a deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to ensure complete deuteration of the methyl groups.
Chemical Exchange: Another method involves the exchange of hydrogen atoms with deuterium using deuterated reagents such as deuterated sulfuric acid (D2SO4) or deuterated acetic acid (CD3COOD). This method is often used when catalytic deuteration is not feasible.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to ensure high yield and purity of the deuterated product. The choice of deuterated reagent and reaction conditions is optimized to minimize costs and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1,5-Di(methyl-d3)-naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene derivatives with functional groups such as carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the naphthalene ring to a more saturated form, such as tetrahydronaphthalene. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The methyl groups in this compound can undergo substitution reactions with various electrophiles. Common reagents include halogens (e.g., bromine, chlorine) and sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products
Oxidation: Naphthalene derivatives with carboxylic acids or ketones.
Reduction: Tetrahydronaphthalene or other partially saturated naphthalene derivatives.
Substitution: Halogenated or sulfonylated naphthalene derivatives.
Scientific Research Applications
1,5-Di(methyl-d3)-naphthalene has several scientific research applications, including:
Analytical Chemistry: Used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties.
Environmental Studies: Employed in tracer studies to track the movement and transformation of naphthalene compounds in the environment.
Pharmaceutical Research: Utilized in the study of drug metabolism and pharmacokinetics, particularly in the development of deuterated drugs with improved metabolic stability.
Material Science: Investigated for its potential use in the development of deuterated polymers and other advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1,5-Di(methyl-d3)-naphthalene is primarily related to its isotopic properties. The presence of deuterium atoms can influence the compound’s chemical reactivity, stability, and interaction with other molecules. In NMR spectroscopy, the deuterium atoms provide distinct signals that can be used to study the compound’s structure and dynamics. In pharmaceutical research, the deuterium atoms can slow down the metabolic degradation of the compound, leading to improved drug efficacy and reduced side effects.
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethylnaphthalene: The non-deuterated version of 1,5-Di(methyl-d3)-naphthalene, commonly used in organic synthesis and as a precursor for other naphthalene derivatives.
1,4-Dimethylnaphthalene: Another isomer of dimethylnaphthalene with similar chemical properties but different substitution pattern.
1,5-Diethyl-naphthalene: A compound with ethyl groups instead of methyl groups, used in similar applications but with different physical and chemical properties.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct isotopic properties that are beneficial in various analytical and research applications. The deuterium atoms can influence the compound’s chemical reactivity, stability, and interaction with other molecules, making it a valuable tool in scientific research.
Properties
IUPAC Name |
1,5-bis(trideuteriomethyl)naphthalene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12/c1-9-5-3-8-12-10(2)6-4-7-11(9)12/h3-8H,1-2H3/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDBCEWUYXVGCQ-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=CC=C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C2C=CC=C(C2=CC=C1)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,3-Dioxolo[4,5-g]quinazolin-8(7H)-one, 7-amino-4-methoxy-6-pentadecyl-](/img/new.no-structure.jpg)
![7-oxa-4-azatetracyclo[6.4.0.02,6.03,5]dodeca-1(12),2(6),3(5),8,10-pentaene](/img/structure/B569663.png)
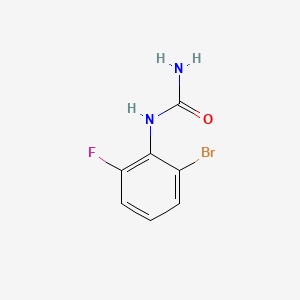
![2H-[1,3]Oxathiolo[5,4-d][1,3]thiazole](/img/structure/B569666.png)
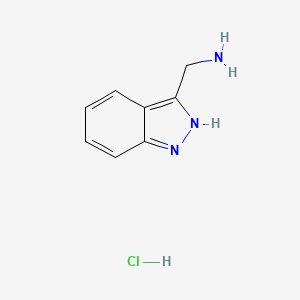
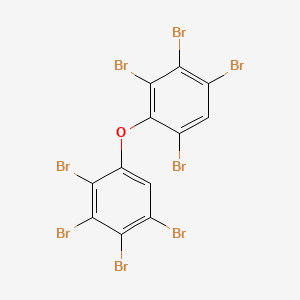
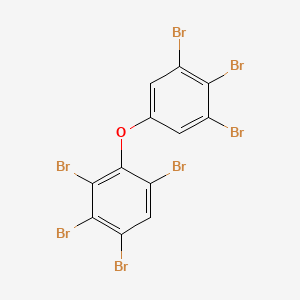
![8,9-Diazapentacyclo[5.4.0.02,6.03,11.04,10]undecane](/img/structure/B569676.png)

